molecular formula C10H11BrO2 B175496 2-(2-Bromophenyl)-2-methylpropanoic acid CAS No. 113948-00-8

2-(2-Bromophenyl)-2-methylpropanoic acid

Cat. No. B175496
M. Wt: 243.1 g/mol
InChI Key: FLSGJYHPNFXLSS-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromophenyl)-2-methylpropanoic acid” would be a brominated aromatic compound with a carboxylic acid group. Similar compounds, like 2-Bromophenylboronic acid, are used as inhibitors of hormone-sensitive lipase and can catalyze the formation of amide bonds from amines and carboxylic acids .


Synthesis Analysis

The synthesis of similar compounds often involves electrophilic substitution reactions . For example, bromoacetic acid can be synthesized by reacting acetic acid with bromine .


Molecular Structure Analysis

The molecular structure of similar compounds, like 2-Bromophenylboronic acid, consists of a brominated phenyl group attached to a boronic acid group .


Chemical Reactions Analysis

Aromatic compounds like this often undergo electrophilic aromatic substitution reactions . The bromine atom on the phenyl ring can act as an electrophile, attracting nucleophiles.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 2-Bromophenylboronic acid is almost white to light beige crystals or powder .

Scientific Research Applications

  • Chemical Biology and Supramolecular Chemistry

    • Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions .
    • This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
  • Sensing Glucose in Aqueous Water

    • 2-(Bromomethyl)phenylboronic acid can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine .
    • o-BBV finds its application as a chemosensor to sense glucose in aqueous water .
  • Catalysis

    • Boronic acids, including 2-Bromophenylboronic acid, are known to catalyze the formation of amide bonds from amines and carboxylic acids .
    • This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .
    • This method is considered a greener alternative for amidations of carboxylic acids and amines .
  • Synthesis of 8-methoxy-2-tetralone

    • 2-Bromophenylacetic acid, a compound similar to 2-(2-Bromophenyl)-2-methylpropanoic acid, has been used as a starting reagent in the synthesis of 8-methoxy-2-tetralone .
  • Preparation of di-and tri-substituted 2-oxopiperazines

    • 2-Bromophenylacetic acid has also been used in the preparation of di-and tri-substituted 2-oxopiperazines on solid support .
  • Synthesis of Triphenylenes

    • 2-Bromophenylboronic esters are used as benzyne precursors in the Pd-catalyzed synthesis of triphenylenes .
    • On treatment with tBuOK and Pd(0), metal-bound aryne intermediates are formed that undergo effective trimerization to form useful triphenylene compounds .
  • Cross-Coupling Reactions and Catalysis

    • Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions and catalysis .
    • They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
    • For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
  • Drug Discovery and Material Science

    • 2-(2-Bromophenyl)pyrrolidine, a compound similar to 2-(2-Bromophenyl)-2-methylpropanoic acid, serves as a valuable building block in organic chemistry .
    • It offers potential applications in drug discovery and material science .

Safety And Hazards

Safety data sheets for similar compounds indicate that they can cause skin and eye irritation and may be harmful if swallowed .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, catalyst development, and nanomaterials .

properties

IUPAC Name

2-(2-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSGJYHPNFXLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556011
Record name 2-(2-Bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-2-methylpropanoic acid

CAS RN

113948-00-8
Record name 2-(2-Bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromophenyl)-2-methylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WQ Wu, Q Peng, DX Dong, XL Hou… - Journal of the American …, 2008 - ACS Publications
A series of benzylic substituted P,N-ligands 1 and 2 have been synthesized. The Pd-complexes of these ligands show high catalytic activity and enantioselectivity in catalyzing the …
Number of citations: 115 pubs.acs.org

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